(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol
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Overview
Description
(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol is a synthetic organic compound belonging to the class of estrogens This compound is characterized by its unique structure, which includes two oxan-2-yl groups attached to the estra-1,3,5(10)-trien-6-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol typically involves multiple steps, starting from a suitable precursor such as estrone. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 17 are protected using oxan-2-yl groups through etherification reactions.
Formation of the Triene System: The formation of the triene system is achieved through a series of dehydrogenation reactions.
Final Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triene system to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of estrogens and their derivatives.
Biology: The compound is investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Research focuses on its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a similar backbone but without the oxan-2-yl groups.
Estradiol: Another natural estrogen with hydroxyl groups at positions 3 and 17.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with an ethinyl group at position 17.
Uniqueness
(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol is unique due to the presence of oxan-2-yl groups, which can influence its chemical reactivity and biological activity. These modifications can enhance its stability and selectivity towards estrogen receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23-27,29H,2-7,10-15,17H2,1H3/t20-,21-,23+,24?,25+,26?,27?,28+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLZNKNXAOPACD-PTTVHZSDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC6CCCCO6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC6CCCCO6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738918 |
Source
|
Record name | (17beta)-3,17-Bis[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122566-22-7 |
Source
|
Record name | (17beta)-3,17-Bis[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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